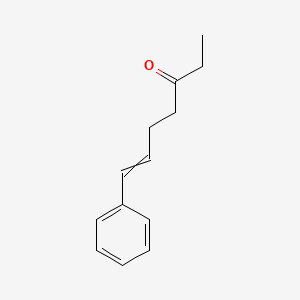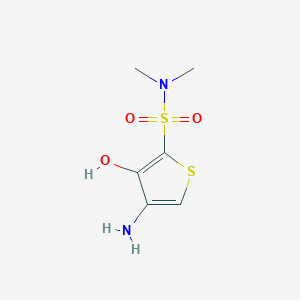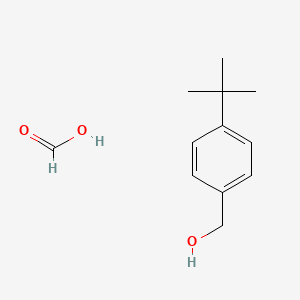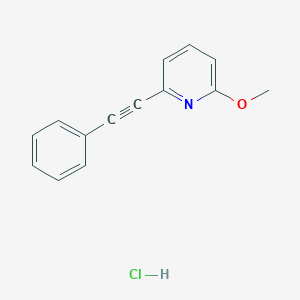![molecular formula C18H14N2O4 B14229964 1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione CAS No. 531504-05-9](/img/structure/B14229964.png)
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione is a heterocyclic compound that features a quinazoline core substituted with two furan-2-ylmethyl groups. Quinazoline derivatives are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione typically involves the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized through various methods, including the reaction of anthranilic acid with formamide or through the Niementowski synthesis, which involves the reaction of anthranilic acid with amides.
Introduction of Furan-2-ylmethyl Groups: The furan-2-ylmethyl groups can be introduced through a Friedel-Crafts alkylation reaction, where furan is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of microwave-assisted reactions, metal-catalyzed reactions, and phase-transfer catalysis to enhance reaction efficiency and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens (e.g., chlorine, bromine), nitric acid, sulfuric acid
Major Products
Oxidation: Furanones
Reduction: Dihydroquinazoline derivatives
Substitution: Halogenated, nitrated, and sulfonated furan derivatives
Aplicaciones Científicas De Investigación
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like α-amylase and α-glucosidase by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Anticancer Activity: The compound may exert its anticancer effects by inducing apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
Quinazoline Derivatives: Compounds like erlotinib, gefitinib, and lapatinib are well-known quinazoline derivatives with significant anticancer activity.
Furan Derivatives: Compounds like furanones and furfuryl alcohol are common furan derivatives with various industrial applications.
Uniqueness
1,3-Bis[(furan-2-yl)methyl]quinazoline-2,4(1H,3H)-dione is unique due to the combination of the quinazoline core and furan-2-ylmethyl groups, which confer enhanced biological activity and reactivity compared to other quinazoline or furan derivatives .
Propiedades
Número CAS |
531504-05-9 |
|---|---|
Fórmula molecular |
C18H14N2O4 |
Peso molecular |
322.3 g/mol |
Nombre IUPAC |
1,3-bis(furan-2-ylmethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C18H14N2O4/c21-17-15-7-1-2-8-16(15)19(11-13-5-3-9-23-13)18(22)20(17)12-14-6-4-10-24-14/h1-10H,11-12H2 |
Clave InChI |
OLGHEIIXAASSGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CO3)CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



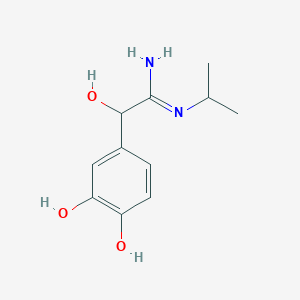
![2-[(1-Hydroxypentadecan-2-YL)sulfanyl]benzoic acid](/img/structure/B14229889.png)

![Bis[2-(diethylamino)ethyl] 3-aminobenzene-1,2-dicarboxylate](/img/structure/B14229917.png)
![Dibutyl(chloro)({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14229918.png)
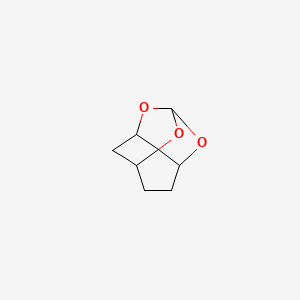
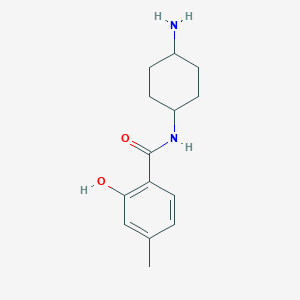
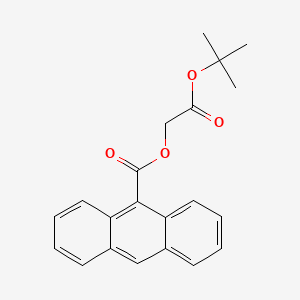
![Benzenesulfonamide, N-[1-(chloromethyl)-2-phenylethyl]-4-methyl-](/img/structure/B14229928.png)
